molecular formula C15H21NO B5853404 N-cyclohexyl-2-(4-methylphenyl)acetamide

N-cyclohexyl-2-(4-methylphenyl)acetamide

Cat. No.: B5853404
M. Wt: 231.33 g/mol
InChI Key: XVRYRDIRPVSKPN-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(4-methylphenyl)acetamide is an organic compound with the molecular formula C15H21NO and a molecular weight of 231.3333 g/mol . This compound is characterized by the presence of a cyclohexyl group, a methylphenyl group, and an acetamide functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(4-methylphenyl)acetamide typically involves the reaction of cyclohexylamine with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohexyl-2-(4-methylphenyl)acetamide is used in several scientific research fields, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-(4-methoxyphenyl)acetamide
  • N-cyclohexyl-2-(4-chlorophenyl)acetamide
  • N-cyclohexyl-2-(4-fluorophenyl)acetamide

Uniqueness

N-cyclohexyl-2-(4-methylphenyl)acetamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties and applications .

Properties

IUPAC Name

N-cyclohexyl-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-12-7-9-13(10-8-12)11-15(17)16-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRYRDIRPVSKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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